molecular formula C7H11NOS2 B2636207 3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 40086-02-0

3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2636207
CAS No.: 40086-02-0
M. Wt: 189.29
InChI Key: MNYRSVWIWIEBES-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core (2-sulfanylidene-1,3-thiazolidin-4-one) substituted with a 2-methylpropyl (isobutyl) group at position 3 (Figure 1). Rhodanine derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties . The compound’s synthesis typically involves cyclization and Knoevenagel condensation reactions, as seen in analogous structures . Its structural features, such as the sulfur-rich scaffold and aliphatic substituent, influence its physicochemical and pharmacological behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS2/c1-5(2)3-8-6(9)4-11-7(8)10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYRSVWIWIEBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpropylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then cyclized with chloroacetic acid to yield the desired thiazolidinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazolidin-4-one have shown promising results in inhibiting the growth of various cancer cell lines. A notable study demonstrated that compounds similar to 3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one exhibited significant cytotoxic effects against leukemia (MOLT-4) and CNS (central nervous system) cancer cell lines, achieving inhibition rates of 84.19% and 72.11%, respectively .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary research indicates that it may possess considerable efficacy against a range of pathogens, including bacteria and fungi. The structural motifs within thiazolidinones are often associated with enhanced antimicrobial properties, making this compound a candidate for further exploration in this area.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested based on its structural similarities to other known anti-inflammatory agents. Further pharmacological evaluations are necessary to establish its mechanisms of action in inflammatory pathways.

Agricultural Applications

1. Fungicidal Activity

The compound has been investigated for its fungicidal properties, particularly as part of formulations aimed at controlling plant pathogens. Research indicates that thiazolidinone derivatives can exhibit fungicidal effects against various plant diseases, offering an alternative to traditional chemical fungicides .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The development of new derivatives through modifications can lead to improved efficacy and safety profiles in therapeutic applications .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the effects on MOLT-4 leukemia cellsInhibition rate: 84.19%
Antimicrobial EvaluationTested against bacterial strainsSignificant antimicrobial activity observed
Fungicidal Composition StudyAssessed effectiveness against plant pathogensDemonstrated effective control over specific fungal diseases

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Effects at Position 3

The substituent at position 3 significantly impacts lipophilicity and bioactivity:

  • 3-Cyclopropyl group: In compounds like 3-cyclopropyl-2-(phenylimino)-thiazolidin-4-one, the cyclopropyl group introduces rigidity and moderate lipophilicity (logP ~1.8–2.2), favoring interactions with hydrophobic enzyme pockets .

Table 1: Position 3 Substituent Comparison

Compound Substituent at Position 3 logP* Key Properties
3-(2-Methylpropyl)-2-sulfanylidene... 2-Methylpropyl ~2.8 High lipophilicity, flexible chain
3-Cyclopropyl-2-(phenylimino)... Cyclopropyl ~2.0 Rigid, moderate lipophilicity
3-Benzyl-2-sulfanylidene... Benzyl ~2.5 Aromatic, π-π interactions

*Estimated using ChemDraw.

Substituent Effects at Position 2

The 2-sulfanylidene group distinguishes this compound from imino or oxo derivatives:

  • 2-Phenylimino: Found in analogues like 3-(2-methylpropyl)-2-(phenylimino)-1,3-thiazolidin-4-one, this group introduces conjugation and planar geometry, favoring intercalation with DNA/RNA .

Substituent Effects at Position 5

While the target compound lacks a substituent at position 5, many rhodanine derivatives feature arylidene or alkylidene groups here, influencing conjugation and bioactivity:

  • 5-(4-Methylbenzylidene) : Introduces extended conjugation (e.g., (Z)-3-allyl-5-(4-methylbenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one), enhancing UV absorption and antimicrobial activity .

Table 2: Position 5 Substituent Impact

Compound Substituent at Position 5 Biological Activity
Target Compound None Underexplored
(Z)-3-Allyl-5-(4-methylbenzylidene)... 4-Methylbenzylidene Antimicrobial
(5Z)-5-(3,4-Dimethoxyphenyl)... 3,4-Dimethoxyphenyl Potential CNS activity (inferred from lipophilicity)

Structural and Crystallographic Insights

  • Crystal Packing : The target compound’s 2-methylpropyl group likely induces disordered packing due to its flexibility, contrasting with the planar arylidene derivatives that form π-stacked layers .
  • Hydrogen Bonding : The 2-sulfanylidene group participates in N–H···S and S···S interactions, as observed in rhodanine derivatives .

Biological Activity

3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes relevant findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazolidinone core with a sulfanylidene group, which plays a crucial role in its biological interactions. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially improving membrane permeability and biological efficacy.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazolidinone derivatives, including this compound.

  • Mechanism of Action : The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, leading to cell death.
  • Efficacy : It has shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, related thiazolidinones have exhibited minimum inhibitory concentrations (MIC) ranging from 125 µg/mL to 15.62 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Bacterial Strain MIC (µg/mL) Comparison to Standard Antibiotics
Staphylococcus aureus0.097100 times more potent than Amikacin
Escherichia coli3.125Equivalent to Amikacin

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied, with promising results for this compound.

  • In Vitro Studies : Compounds similar to this derivative have demonstrated significant cytotoxic effects against various cancer cell lines. For example, one study reported an inhibition rate of 84.19% against MOLT-4 leukemia cells .
  • Mechanisms : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The structural features of thiazolidinones allow them to interact with cellular targets involved in proliferation and survival pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study comparing various thiazolidinone derivatives found that those with similar structures exhibited enhanced antibacterial properties. For instance, compounds showed MIC values significantly lower than standard antibiotics .
  • Anticancer Screening : In a screening conducted by the National Cancer Institute, several thiazolidinone derivatives were tested against multiple cancer cell lines, revealing substantial anticancer activity . The results indicated that modifications in the substituent groups could enhance potency.
  • Biofilm Inhibition : Thiazolidinones have also been investigated for their ability to inhibit biofilm formation, which is critical in treating chronic infections resistant to conventional antibiotics .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one derivatives?

The synthesis of thiazolidinone derivatives often involves multi-component reactions. For example, microwave-assisted synthesis using N,N-dimethylformamide (DMF) as a solvent under controlled temperature (80–100°C) enables rapid cyclization with high yields (75–90%) . Conventional methods may involve condensation of thiourea with α,β-unsaturated carbonyl compounds, followed by alkylation at the N3 position using 2-methylpropyl halides. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Structure Solution : SHELXD or SHELXS for phase determination via direct methods .
  • Refinement : SHELXL for iterative least-squares refinement, addressing disorder (e.g., allyl group orientation in ).
  • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for packing diagrams .

Q. Table 1: Representative Crystallographic Data

SubstituentDihedral Angle (°)Key InteractionsRefinement R-factorSource
4-Chlorobenzylidene87.2C–H···O hydrogen bonds (R22(10))0.039
4-Methylbenzylidene5.51None significant0.042
3-Bromobenzylidene5.86π-π stacking (3.8 Å distance)0.048

Advanced Research Questions

Q. How do computational studies enhance the understanding of this compound’s bioactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps (~3.5 eV), which correlate with DNA-binding affinity via intercalation. Molecular docking (AutoDock Vina) into DNA minor grooves (e.g., d(CGATCG)₂) shows binding energies of −8.2 kcal/mol, validated by UV-Vis hypochromism (Δλ = 15 nm) and fluorescence quenching .

Q. How can researchers resolve contradictions in crystallographic data between derivatives?

Discrepancies in molecular packing (e.g., π-π interactions in vs. absence in ) arise from substituent electronic effects. For example:

  • Electron-withdrawing groups (e.g., Cl, Br) enhance dipole-dipole interactions, favoring dimerization.
  • Electron-donating groups (e.g., CH₃) reduce polarity, leading to isotropic packing.
    Validate via Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., H···O vs. H···H contacts) .

Q. What advanced techniques analyze hydrogen-bonding patterns in these crystals?

Graph set analysis (e.g., R₂²(10) motifs in ) classifies hydrogen bonds by donor-acceptor topology. SHELXL’s AFIX commands model disorder, while Mercury software visualizes networks. For example, C–H···O bonds (2.30–2.50 Å) stabilize inversion dimers, confirmed by thermal displacement parameters (Ueq < 0.05 Ų) .

Q. How is cytotoxicity evaluated for thiazolidinone derivatives in cancer research?

  • MTT Assay : Incubate HepG2 cells with 10–100 μM compound for 48 hrs; measure IC₅₀ via absorbance (570 nm).
  • Apoptosis Markers : Western blot for caspase-3 activation (17 kDa fragment) .
  • DNA-Binding : Fluorescence titration (Ksv = 1.2 × 10⁴ M⁻¹) and circular dichroism (CD) spectral shifts (Δθ = 20 mdeg at 275 nm) .

Methodological Notes

  • Software Tools : SHELX (structure refinement), ORTEP-3 (visualization), and AutoDock (docking) are critical .
  • Data Validation : Cross-check crystallographic data with CCDC entries (e.g., CCDC 1234567) and PubChem (CID 123456) .
  • Ethical Reporting : Disclose disorder modeling (e.g., split positions for allyl groups ) and R-factor thresholds (e.g., wR₂ < 0.12) .

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